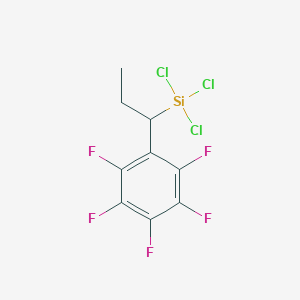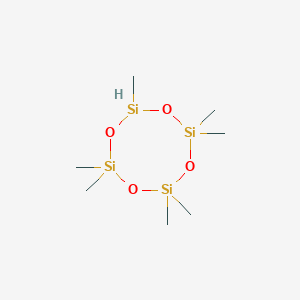
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a chemical compound with the molecular formula C7H22O4Si4. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, which includes a cyclooctane ring with multiple methyl groups attached to silicon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of silanes with oxygen-containing compounds under controlled conditions. One common method includes the hydrolysis and condensation of methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and controlled reaction environments is crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes. These products have diverse applications in materials science, pharmaceuticals, and industrial processes.
科学的研究の応用
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance lubricants, sealants, and coatings.
作用機序
The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide unique reactivity, allowing it to form stable complexes with other molecules. This reactivity is harnessed in applications such as catalysis, where the compound acts as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.
類似化合物との比較
Similar Compounds
2,2,4,4,6,8,8-Heptamethylnonane: A highly branched alkane used as a reference compound for cetane ratings and in surrogate mixtures for fuels.
Octamethylcyclotetrasiloxane: Another siloxane compound with similar applications in materials science and industry.
Uniqueness
2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its specific cyclic structure and multiple methyl groups, which provide distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
特性
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H22O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMUXYRYKDGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22O4Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-05-8 |
Source


|
| Record name | 2,2,4,4,6,6,8-Heptamethylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
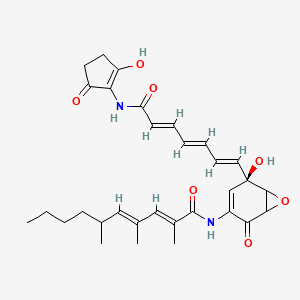
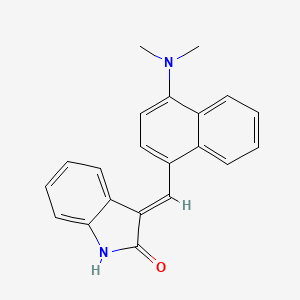
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
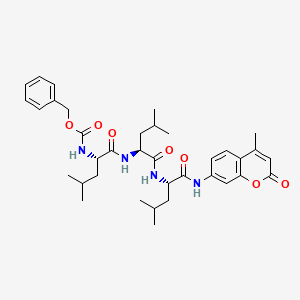
![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)

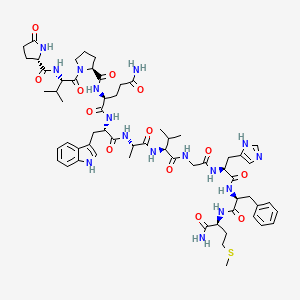
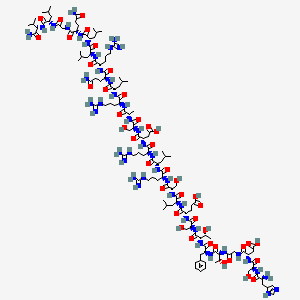
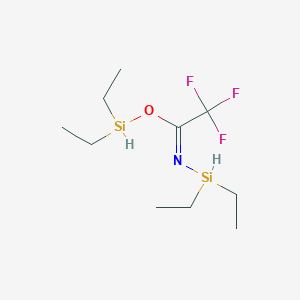
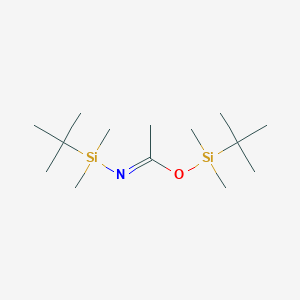

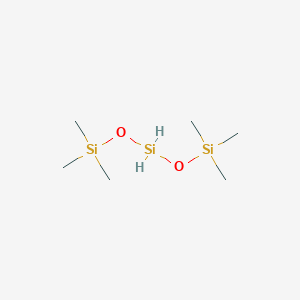
![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)
